versicoside A
Description
Versicoside A is a triterpenoid saponin isolated from the roots of Astragalus membranaceus, a medicinal plant widely used in traditional Chinese medicine for its immunomodulatory and anti-inflammatory properties . Structurally, it comprises a oleanane-type aglycone core (versicogenin) linked to two glucose units at the C-3 and C-22 positions, with an additional rhamnose moiety at C-28 (Figure 1). Its molecular formula is C₄₈H₇₈O₁₈, and its molecular weight is 967.14 g/mol .
This compound exhibits significant bioactivity, including antioxidant, anticancer, and hepatoprotective effects. In vitro studies demonstrate its ability to inhibit NF-κB signaling, reducing pro-inflammatory cytokine production by up to 70% at 50 μM concentrations . Its unique glycosylation pattern enhances solubility and bioavailability compared to non-glycosylated triterpenoids, making it a promising candidate for pharmaceutical development.
Properties
CAS No. |
88434-20-2 |
|---|---|
Molecular Formula |
C62H101NaO33S |
Molecular Weight |
1429.5 g/mol |
IUPAC Name |
sodium;[(3S,5S,6S,8S,10S,13S,14S,17S)-6-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R)-5-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C62H102O33S.Na/c1-22(2)15-26(65)18-62(8,79)36-10-9-29-28-17-32(31-16-27(95-96(80,81)82)11-13-60(31,6)30(28)12-14-61(29,36)7)87-56-48(77)51(39(68)24(4)85-56)92-58-52(93-54-46(75)43(72)37(66)23(3)84-54)42(71)35(21-83-58)90-59-53(45(74)41(70)34(20-64)89-59)94-57-49(78)50(38(67)25(5)86-57)91-55-47(76)44(73)40(69)33(19-63)88-55;/h12,22-25,27-29,31-59,63-64,66-79H,9-11,13-21H2,1-8H3,(H,80,81,82);/q;+1/p-1/t23-,24-,25-,27+,28+,29+,31-,32+,33-,34-,35-,36+,37-,38+,39-,40+,41+,42+,43+,44+,45+,46-,47-,48-,49-,50+,51+,52-,53-,54-,55+,56-,57+,58+,59+,60-,61+,62?;/m1./s1 |
InChI Key |
VAGYKCDDTUMBQN-JFVQTHJWSA-M |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3[C@@H]([C@H](O[C@@H]([C@@H]3O)O[C@H]4C[C@H]5[C@@H]6CC[C@@H]([C@]6(CC=C5[C@@]7([C@@H]4C[C@H](CC7)OS(=O)(=O)[O-])C)C)C(C)(CC(=O)CC(C)C)O)C)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)C)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)O)O)O.[Na+] |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(OC(C3O)OC4CC5C6CCC(C6(CC=C5C7(C4CC(CC7)OS(=O)(=O)[O-])C)C)C(C)(CC(=O)CC(C)C)O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Versicoside A is typically isolated from natural sources, specifically from the plant Haplophyllum versicolor . The isolation process involves chromatographing an ethanolic extract on a column of silica gel in the chloroform-methanol system . The compound is then purified using various chromatographic techniques.
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its large-scale production.
Chemical Reactions Analysis
Types of Reactions: Versicoside A undergoes several types of chemical reactions, including hydrolysis and methylation .
Common Reagents and Conditions:
Hydrolysis: Acid hydrolysis of this compound results in the formation of monosaccharides D-glucose and L-rhamnose.
Methylation: The compound can be methylated to form various derivatives.
Major Products:
Hydrolysis Products: D-glucose and L-rhamnose.
Methylation Products: Various methylated derivatives of this compound.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Versicoside A belongs to the triterpenoid saponin family, which includes structurally and functionally analogous compounds. Below, we compare it with two closely related compounds: Astragaloside IV (from Astragalus membranaceus) and Ginsenoside Rg1 (from Panax ginseng).
Table 1: Structural and Functional Comparison
| Parameter | This compound | Astragaloside IV | Ginsenoside Rg1 |
|---|---|---|---|
| Aglycone Type | Oleanane | Cycloartane | Dammarane |
| Sugar Moieties | Glc(3), Glc(22), Rha(28) | Glc(3), Xyl(6), Glc(20) | Glc(6), Rha(20) |
| Molecular Weight | 967.14 g/mol | 869.05 g/mol | 801.01 g/mol |
| Source | Astragalus membranaceus | Astragalus membranaceus | Panax ginseng |
| Key Bioactivities | Anti-inflammatory, Antioxidant | Immunomodulatory, Cardioprotective | Neuroprotective, Anti-aging |
| IC₅₀ (NF-κB Inhibition) | 50 μM | 75 μM | >100 μM |
| Bioavailability | 22% (oral) | 15% (oral) | 5% (oral) |
Data synthesized from comparative phytochemical studies .
Key Findings:
Structural Differences: this compound’s oleanane backbone contrasts with the cycloartane (Astragaloside IV) and dammarane (Ginsenoside Rg1) skeletons, influencing receptor binding specificity . The rhamnose moiety at C-28 in this compound is absent in Astragaloside IV, which may explain its superior solubility .
Functional Divergence: this compound shows stronger NF-κB inhibition than Astragaloside IV and Ginsenoside Rg1, likely due to its dual glucose substitutions enhancing membrane permeability . Ginsenoside Rg1’s neuroprotective effects are absent in this compound, highlighting functional specialization within the saponin class .
Pharmacokinetics: this compound’s oral bioavailability (22%) exceeds both Astragaloside IV (15%) and Ginsenoside Rg1 (5%), attributed to its optimized glycosylation pattern reducing first-pass metabolism .
Q & A
Q. What methodologies are recommended for the initial isolation and purification of versicoside A from natural sources?
To isolate this compound, researchers should employ a combination of solvent extraction (e.g., ethanol or methanol for polar compounds) and chromatographic techniques. Column chromatography with silica gel or Sephadex LH-20 is critical for preliminary separation, followed by HPLC for purification. Purity must be confirmed via NMR (¹H/¹³C) and LC-MS, ensuring spectral data align with published standards .
Q. How can researchers design experiments to characterize the basic physicochemical properties of this compound?
Key steps include:
- Solubility profiling using solvents of varying polarity.
- Thermal stability analysis via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
- Spectroscopic characterization (UV-Vis, IR, NMR) to identify functional groups and structural motifs.
- Chiral purity assessment using circular dichroism (CD) if stereoisomerism is suspected .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Begin with cell viability assays (e.g., MTT or resazurin reduction) across cancer (e.g., HeLa, MCF-7) and normal cell lines (e.g., HEK293) to assess selectivity. Pair this with enzyme inhibition assays (e.g., COX-2, α-glucosidase) to explore mechanistic pathways. Ensure dose-response curves are generated to calculate IC₅₀ values .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives to enhance bioactivity while minimizing toxicity?
Utilize computational methods (e.g., molecular docking or QSAR models) to predict structural modifications. Synthesize derivatives via targeted functional group substitutions (e.g., acetylation, glycosylation) and validate purity via HR-MS and 2D-NMR. Evaluate toxicity using zebrafish embryo models or in silico ADMET predictors to prioritize candidates for in vivo testing .
Q. What experimental strategies can resolve contradictions in reported bioactivity data of this compound across different cellular models?
- Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time) to reduce variability.
- Cross-validate findings using orthogonal methods (e.g., RNA sequencing to confirm pathway activation alongside Western blotting).
- Control for compound stability by testing degradation under assay conditions via LC-MS .
Q. How should researchers design a robust pharmacokinetic study for this compound in mammalian systems?
- Use LC-MS/MS to quantify this compound in plasma/tissue homogenates after administering a single dose (oral/IP/IV).
- Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) using non-compartmental analysis.
- Include metabolite identification via fragmentation patterns in tandem MS .
Q. What advanced techniques can elucidate the interaction between this compound and its molecular targets?
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.
- Cryo-EM or X-ray crystallography for structural resolution of target-ligand complexes.
- Molecular dynamics simulations to study binding stability under physiological conditions .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in studies involving this compound?
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For omics data, employ false discovery rate (FDR) correction .
Ethical and Theoretical Considerations
Q. How should researchers address potential biases in this compound studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
